2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.
Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide group: This can be done by reacting an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-cyclopropyl-N-(2-(thiophen-2-yl)-2-hydroxyethyl)acetamide
- 2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both furan and thiophene rings, which may confer specific electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Biological Activity
The compound 2-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, highlighting its pharmacological potential and mechanisms of action.
Structural Features
The compound features a cyclopropyl group, a furan ring, and a thiophene moiety. These structural components are significant as they contribute to the compound's rigidity and potential interactions with biological targets. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Component | Description |
---|---|
Cyclopropyl Group | Provides rigidity and steric effects |
Furan Ring | Contributes to aromaticity and reactivity |
Thiophene Moiety | Enhances interaction with biological targets |
Hydroxyl Group | Increases solubility and potential for hydrogen bonding |
Acetamide Group | May influence biological activity through receptor interactions |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Cyclopropyl Derivatives : Cyclopropyl ketones are synthesized through cyclopropanation reactions.
- Synthesis of Furan and Thiophene Derivatives : These aromatic rings can be obtained through various cyclization reactions.
- Amide Formation : The final step involves the coupling of the hydroxyl-containing intermediate with acetic anhydride or an equivalent to form the acetamide.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit bacterial growth effectively. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, particularly phosphoinositide 3-kinases (PI3K). Inhibitors targeting PI3K are being explored for their role in treating inflammatory diseases and cancers.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value in the low micromolar range, suggesting potent activity.
Compound IC50 (µM) Target Organism 2-Cyclopropyl-N-(...) 5.0 S. aureus 2-Cyclopropyl-N-(...) 8.5 E. coli -
Anticancer Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
Cell Line Concentration (µM) Viability (%) MCF-7 10 45 MDA-MB-231 20 30
The proposed mechanism involves:
- Binding to Enzymes : The compound may act as a competitive inhibitor for enzymes like PI3K, disrupting signaling pathways critical for cell growth.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(9-11-5-6-11)16-10-15(18,12-3-1-7-19-12)13-4-2-8-20-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHFBSWYDRUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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